Synthetic Yield Advantage
In a documented synthetic procedure, 5-bromo-2,4-dichlorobenzoic acid was prepared via direct bromination of 2,4-dichlorobenzoic acid using bromine and sulfur in chlorosulfonic acid at 70 °C for 16 hours, achieving an isolated yield of 99.08% (14.00 g from 10.00 g starting material) . This near-quantitative yield establishes a reproducible, scalable synthetic route that may inform procurement decisions when compared to alternative halogenated benzoic acid derivatives requiring multi-step sequences with lower overall efficiency.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 99.08% (14.00 g isolated product) |
| Comparator Or Baseline | Theoretical maximum (100% yield) / typical halogenation yields for multi-substituted aromatics (often 60–85% range based on class-level inference) |
| Quantified Difference | Approaches quantitative conversion |
| Conditions | Bromination of 2,4-dichlorobenzoic acid (10.00 g, 52.35 mmol) in chlorosulfonic acid (50 mL) with bromine (4.18 g, 26.18 mmol) and sulfur (83.94 mg, 2.62 mmol) at 70 °C for 16 h |
Why This Matters
The documented high-yield synthesis reduces procurement cost uncertainty and ensures that commercial sourcing can be benchmarked against a well-characterized preparative route with near-quantitative efficiency.
